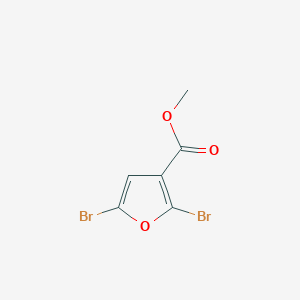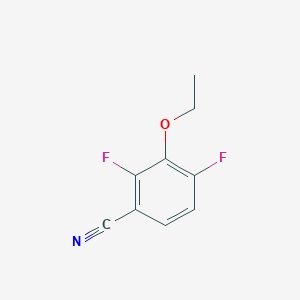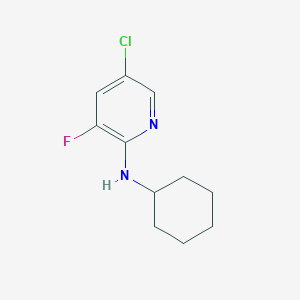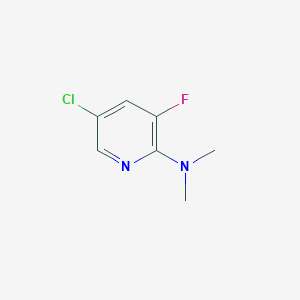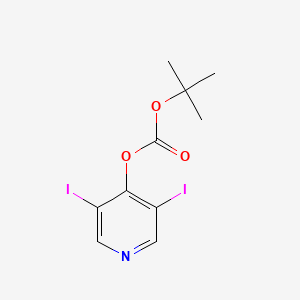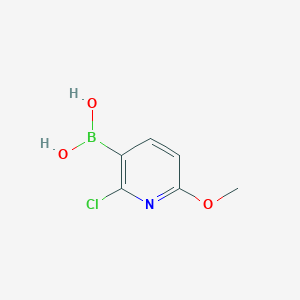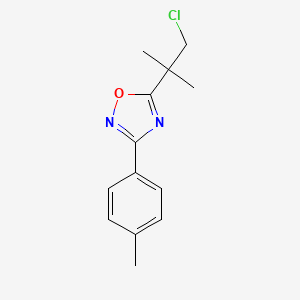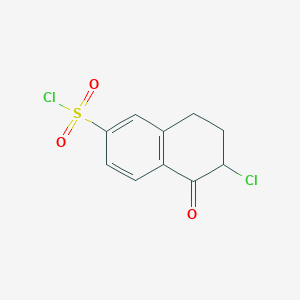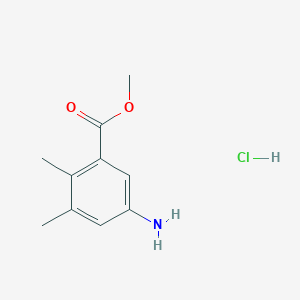
1-Phenyl-1,4-diazepane acetate
Descripción general
Descripción
1-Phenyl-1,4-diazepane acetate is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.3101 .
Synthesis Analysis
1,4-Diazepines, which include 1-Phenyl-1,4-diazepane acetate, are two nitrogen-containing seven-membered heterocyclic compounds . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades . A highly efficient synthetic method for benzodiazepine, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions, has been reported .Molecular Structure Analysis
The linear formula of 1-Phenyl-1,4-diazepane acetate is C11 H16 N2 . C2 H4 O2 . The InChI code is 1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4) .Chemical Reactions Analysis
1,4-Diazepines, including 1-Phenyl-1,4-diazepane acetate, are associated with a wide range of biological activities . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis
1-Phenyl-1,4-diazepane acetate is a solid at room temperature .Aplicaciones Científicas De Investigación
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially for enzymes that target diazepane rings or related structures.
Each of these applications would require rigorous research and experimentation to fully understand the capabilities and limitations of 1-Phenyl-1,4-diazepane acetate in these contexts. The compound’s molecular weight of 236.31 and its structure, which includes a phenyl ring attached to a diazepane ring with an acetate group, suggest a versatile potential across various fields of scientific inquiry .
Mecanismo De Acción
Direcciones Futuras
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries . This suggests that there is potential for future research and development involving 1-Phenyl-1,4-diazepane acetate.
Propiedades
IUPAC Name |
acetic acid;1-phenyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKQHZWOGXSEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCN(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



